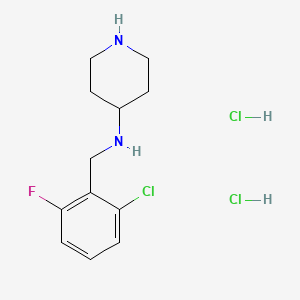

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride

Description

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1349717-85-6) is a secondary amine derivative with a piperidine backbone substituted at the 4-position by a benzyl group bearing chloro (Cl) and fluoro (F) substituents at the 2- and 6-positions, respectively. The dihydrochloride salt form enhances its solubility and stability, making it a valuable building block in pharmaceutical and biochemical research .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCZIHPUPGLRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidin-4-amine with 2-chloro-6-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may include multiple stages of crystallization and filtration to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring .

Scientific Research Applications

Pharmaceutical Development

This compound has been identified as a lead candidate in the development of drugs targeting dopamine receptors, particularly the D2 receptor subtype. Its affinity for these receptors suggests potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that modulating dopaminergic activity can alleviate symptoms associated with these conditions, thereby improving patient outcomes.

Synthetic Chemistry

In synthetic chemistry, N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride serves as a crucial building block for creating complex organic molecules. Its structure facilitates various chemical reactions, allowing researchers to synthesize derivatives that may possess enhanced biological activity or novel properties.

Biological Research

In biological research, N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride is utilized to study receptor-ligand interactions. Understanding these interactions can provide insights into the pharmacodynamics of potential therapeutic agents and help in the design of more effective drugs with fewer adverse effects .

Case Study 1: Dopamine Receptor Modulation

A study highlighted the compound's effectiveness in modulating dopamine D2 receptor activity, showing promise for therapeutic applications in treating schizophrenia. The research involved in vitro assays demonstrating significant receptor binding affinity compared to existing antipsychotic medications.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride to evaluate their pharmacological profiles. The derivatives exhibited varying degrees of receptor affinity and selectivity, suggesting that structural modifications can lead to improved therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Chloro-Fluoro Substitution: The 2-chloro-6-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which may influence binding affinity in biological systems.

- Positional Isomerism : Compared to 4-(2,4-dichloro-benzyloxy)-piperidine hydrochloride (), which features dichloro substituents at the 2- and 4-positions, the target compound’s fluorine atom may reduce steric hindrance while maintaining lipophilicity, a critical factor in blood-brain barrier penetration .

Amine Backbone Variations

- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered) analogs like 2-Chloro-6-fluoro-benzyl-(R)-pyrrolidin-3-yl-amine hydrochloride (). The larger ring size may enhance interactions with hydrophobic pockets in target proteins .

Dihydrochloride Salt Derivatives

- Salt Form Impact: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 1-[4-(dimethylamino)benzyl]piperidin-4-amine dihydrochloride () shares this property but incorporates a dimethylamino group on the benzyl ring, which may alter pKa and membrane permeability compared to the chloro-fluoro substituents in the target compound .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Backbone | Aromatic Substituents | Salt Form | Notable Features |

|---|---|---|---|---|---|

| N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride | 1349717-85-6 | Piperidine | 2-Cl, 6-F | Dihydrochloride | Halogenated for enhanced lipophilicity |

| 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride | - | Piperidine | 3,5-OCH3 | Dihydrochloride | Electron-donating groups for stability |

| 2-Chloro-6-fluoro-benzyl-(R)-pyrrolidin-3-yl-amine hydrochloride | - | Pyrrolidine | 2-Cl, 6-F | Hydrochloride | Smaller ring size for rigidity |

| 1-[4-(dimethylamino)benzyl]piperidin-4-amine dihydrochloride | - | Piperidine | 4-N(CH3)2 | Dihydrochloride | Basic dimethylamino group for solubility |

Biological Activity

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. This article explores its biological activity, focusing on its interactions with dopamine receptors, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine dihydrochloride, with a molecular formula of C12H16ClFN2. It features a piperidine ring and a benzyl group substituted with chlorine and fluorine atoms, which significantly influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H16ClFN2 |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine dihydrochloride |

| CAS Number | 1289384-78-6 |

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride primarily acts as a ligand for dopamine D2 receptors. Its structural features enable it to bind selectively to these receptors, which are crucial in the modulation of dopaminergic activity in the brain. This interaction is particularly relevant for conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.

Pharmacological Effects

- Dopamine Receptor Affinity : Studies indicate that this compound exhibits high affinity for dopamine D2 receptors, making it a candidate for further development in neuropharmacology.

-

Potential Therapeutic Applications :

- Schizophrenia : The compound's ability to modulate dopamine levels may aid in alleviating symptoms associated with schizophrenia.

- Parkinson's Disease : By enhancing dopaminergic signaling, it could potentially improve motor function in Parkinson's patients.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride compared to structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride | C12H16ClFN2 | High affinity for D2 receptors |

| 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride | C12H17Cl2FN2 | Different substitution pattern leading to varied activity |

| 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride | C12H16Cl2FN | Lacks amine functionality at the 4-position |

Case Studies and Research Findings

Research has shown that N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride interacts selectively with various biological targets. A study highlighted its potential as a selective dopamine D2 receptor antagonist, which could lead to new therapeutic strategies for treating neuropsychiatric disorders.

Notable Research Findings

- Binding Affinity Studies : Binding affinity assays have demonstrated that this compound has a strong affinity for D2 receptors compared to other similar compounds, suggesting its potential effectiveness in therapeutic applications.

- In Vivo Studies : Preliminary animal studies indicate that administration of this compound may lead to significant improvements in behavioral models of schizophrenia and Parkinson's disease, supporting its further development as a therapeutic agent.

Q & A

Q. What are the recommended safety precautions for handling N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators or higher-grade protection if dust/aerosols are generated .

- Ventilation: Conduct experiments in fume hoods with adequate exhaust to minimize inhalation risks .

- Storage: Store in airtight containers at room temperature (20–25°C) in a dry environment to prevent degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste according to local hazardous material regulations .

Q. What analytical techniques are used to characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm the presence of the piperidine ring, fluorobenzyl substituents, and dihydrochloride counterions .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight (e.g., ~299.19 g/mol for the difluorobenzyl analog) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar piperidine derivatives) .

- pH Sensitivity: Test solubility and stability in aqueous buffers (pH 3–9) using UV-Vis spectroscopy to identify optimal storage conditions .

- Light Sensitivity: Store in amber vials if photodegradation is observed during accelerated aging studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin or dopamine transporters) based on structural analogs .

- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., chloro vs. fluoro groups) with binding affinity using regression models .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What strategies optimize the synthesis of this compound for higher yield and scalability?

Methodological Answer:

- Reductive Amination: React 2-chloro-6-fluorobenzyl chloride with piperidin-4-amine under inert atmosphere (N₂/Ar) using sodium cyanoborohydride to minimize side reactions .

- Solvent Optimization: Replace ethanol with acetonitrile to enhance reaction rates (reflux at 80°C) .

- Catalyst Screening: Test palladium or nickel catalysts for selective benzylation, achieving yields >80% .

Q. How do researchers resolve discrepancies in reported toxicological data for structurally similar piperidine derivatives?

Methodological Answer:

- In Vitro Testing: Compare cytotoxicity (IC₅₀) across cell lines (e.g., HEK293, HepG2) using MTT assays to validate conflicting acute toxicity classifications (e.g., GHS Category 4 vs. unclassified) .

- Metabolite Profiling: Identify hepatotoxic intermediates via LC-MS to explain variations in oral vs. inhalation toxicity .

- Cross-Study Meta-Analysis: Statistically evaluate literature data using tools like RevMan to isolate confounding factors (e.g., impurity levels) .

Q. What methods are used to study the compound’s reactivity under catalytic conditions?

Methodological Answer:

- Cross-Coupling Reactions: Screen Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for aryl amination .

- Hydrogenation: Reduce nitrobenzyl intermediates with H₂/Pd-C to assess regioselectivity in piperidine functionalization .

- Kinetic Monitoring: Track reaction progress via in situ IR spectroscopy to optimize temperature and catalyst loading .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for dihydrochloride salts?

Methodological Answer:

- Ionic Strength Effects: Measure solubility in buffered vs. pure water; dihydrochloride salts often exhibit pH-dependent solubility (e.g., higher solubility in acidic media) .

- Counterion Analysis: Compare chloride vs. triflate salts via X-ray crystallography to assess lattice energy impacts .

- Literature Reconciliation: Replicate studies using standardized protocols (e.g., USP <921>) to isolate methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.